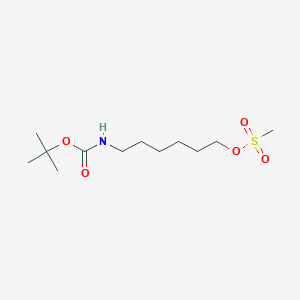![molecular formula C16H12BrClN2O5 B8578661 methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate](/img/structure/B8578661.png)
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a chloro group, and a nitro group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate typically involves multiple steps, including the introduction of the bromophenyl, chloro, and nitro groups. One common method involves the acylation of 3-bromophenylacetic acid with 4-chloro-5-nitrobenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
化学反応の分析
Types of Reactions
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The chloro group can be replaced with other groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoic acid esters .
科学的研究の応用
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
2-[2-(3-Bromophenyl)-acetylamino]-4-chloro-5-nitrobenzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2-[2-(3-Bromophenyl)-acetylamino]-4-chloro-5-nitrobenzoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H12BrClN2O5 |
|---|---|
分子量 |
427.6 g/mol |
IUPAC名 |
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C16H12BrClN2O5/c1-25-16(22)11-7-14(20(23)24)12(18)8-13(11)19-15(21)6-9-3-2-4-10(17)5-9/h2-5,7-8H,6H2,1H3,(H,19,21) |
InChIキー |
DCLWAOVMECSHPU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)Br)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
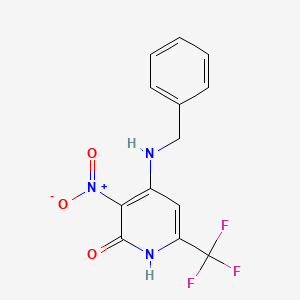
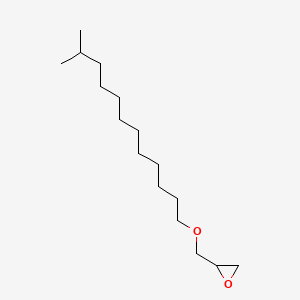
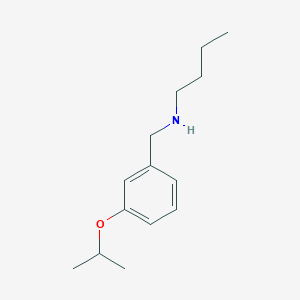
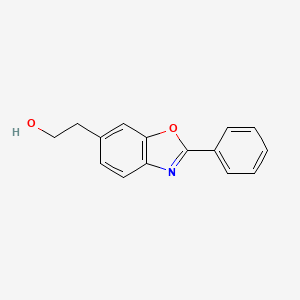
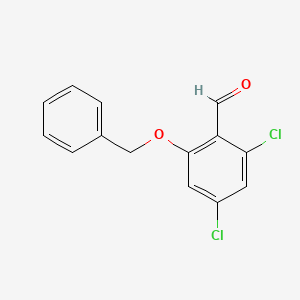
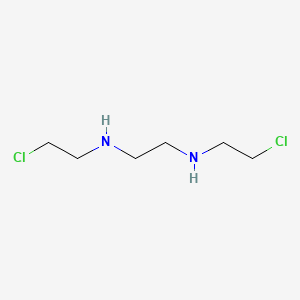
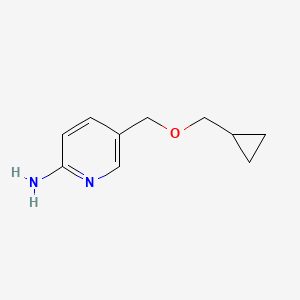
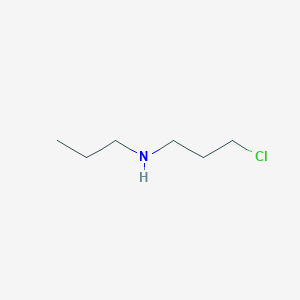
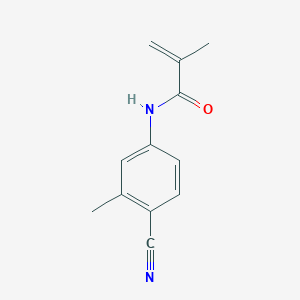
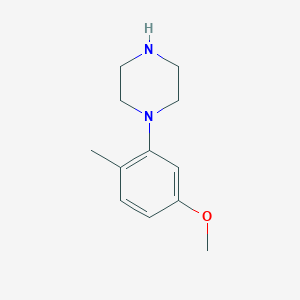
![1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B8578671.png)
![Methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8578677.png)

